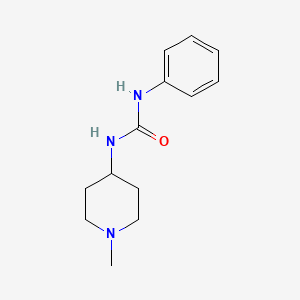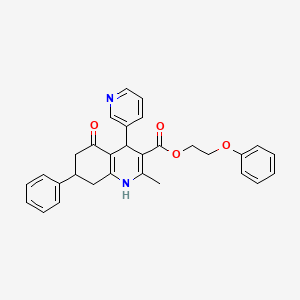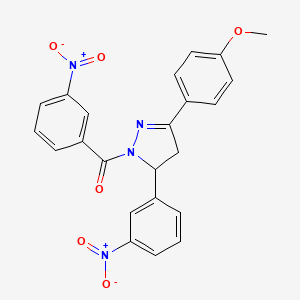![molecular formula C19H21NO5 B5171204 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)
1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one, also known as DAPK1 inhibitor, is a small molecule that has been identified as a potential therapeutic agent in the treatment of cancer. This compound has been extensively studied for its ability to inhibit the activity of the death-associated protein kinase 1 (DAPK1), which is a key regulator of apoptosis and autophagy in cancer cells.
Mechanism of Action
The mechanism of action of the 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibitor involves the inhibition of the activity of the death-associated protein kinase 1 (1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one). This protein is a key regulator of apoptosis and autophagy in cancer cells, and its inhibition by the 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibitor leads to the induction of these processes and the death of cancer cells.
Biochemical and Physiological Effects:
The 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibitor has been shown to have several biochemical and physiological effects on cancer cells. These include the induction of apoptosis and autophagy, the inhibition of cell proliferation, and the sensitization of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
The 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibitor has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying the mechanisms of apoptosis and autophagy in cancer cells. However, its use is limited by its toxicity, which can make it difficult to use in vivo studies.
Future Directions
There are several future directions for research on the 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibitor. One potential direction is the development of more potent and selective inhibitors of 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one that can be used in vivo with minimal toxicity. Another direction is the investigation of the role of 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the potential applications of the 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibitor in combination therapy with other cancer treatments should be explored.
Synthesis Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one involves a multi-step process that has been described in detail in several scientific publications. The starting materials for the synthesis include 3,4-dimethoxybenzaldehyde and 2,5-dimethoxyaniline, which are reacted with a series of reagents to produce the final product.
Scientific Research Applications
The 1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibitor has been extensively studied for its potential applications in cancer research. Several studies have shown that this compound can induce apoptosis and autophagy in cancer cells, leading to their death. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-8-17(23-2)15(12-14)20-10-9-16(21)13-5-7-18(24-3)19(11-13)25-4/h5-12,20H,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDYEVXRGXVNCT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dimethoxy-phenyl)-3-(2,5-dimethoxy-phenylamino)-propenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)

![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)

